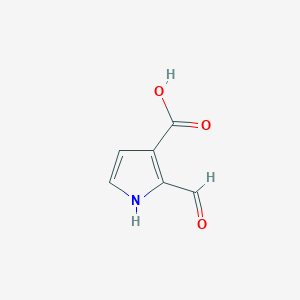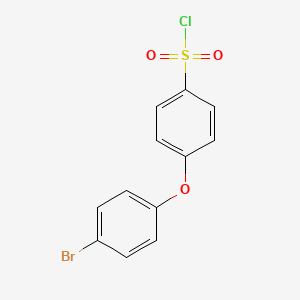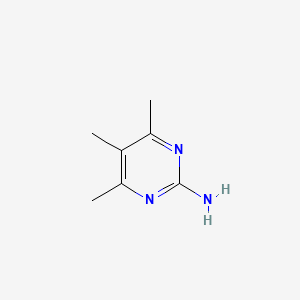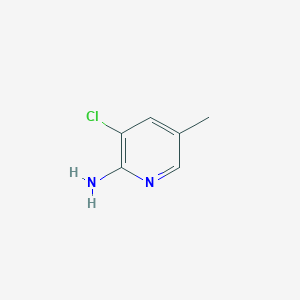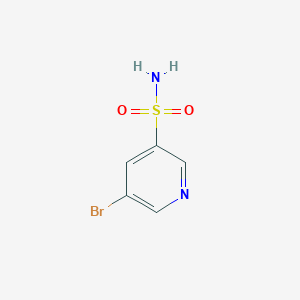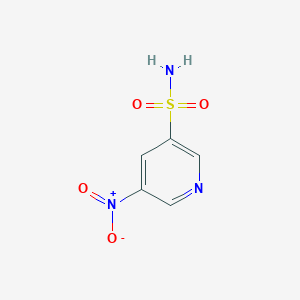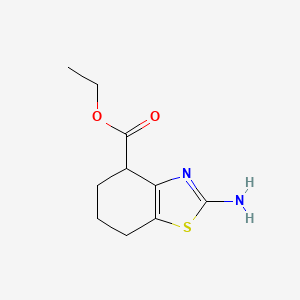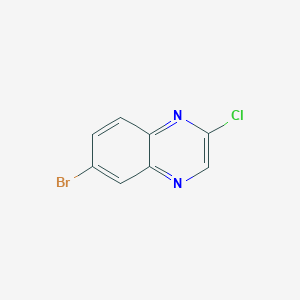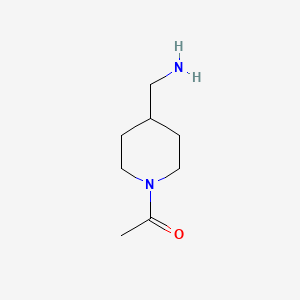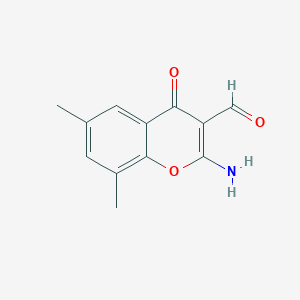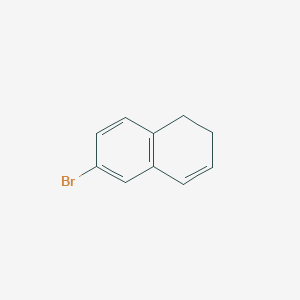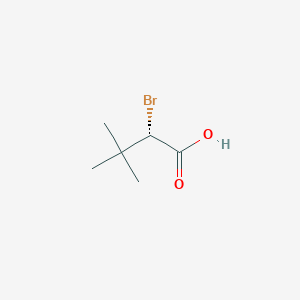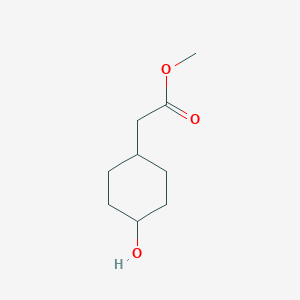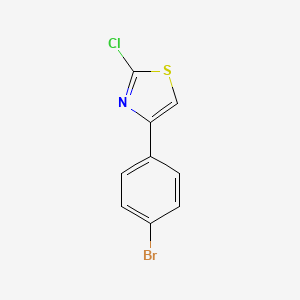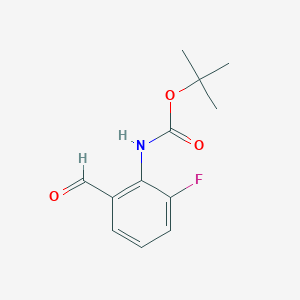
Tert-butyl 2-fluoro-6-formylphenylcarbamate
説明
Tert-butyl 2-fluoro-6-formylphenylcarbamate is a chemical compound with the molecular formula C12H14FNO3 . It has a molecular weight of 239.25 g/mol . The compound is a white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for Tert-butyl 2-fluoro-6-formylphenylcarbamate is 1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-fluoro-6-formylphenylcarbamate is a white solid . It has a melting point of 58-60°C .科学的研究の応用
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents
Scientific Field
Physical Chemistry
Summary of the Application
Carbazole-based molecular units, including tert-butyl-carbazole, are ubiquitous in organic optoelectronic materials. However, the excited-state relaxation of these compounds is still underexplored .
Methods of Application
A detailed investigation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
Results or Outcomes
The initially prepared Sx singlet state has a (sub-)picosecond lifetime and decays to the S1 state by internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent .
Polymorphism of Derivatives of tert-Butyl Substituted Acridan
Scientific Field
Material Science
Summary of the Application
The study of polymorphism in derivatives of tert-butyl substituted acridan, which may have similar properties to Tert-butyl 2-fluoro-6-formylphenylcarbamate .
Methods of Application
The study involved the formation of two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF) .
Results or Outcomes
The color of the fluorescence can be changed under external forces such as a pair of solvents, temperature, and mechanical treatment .
tert-butyl N-(2-fluoro-6-formylphenyl)carbamate
Scientific Field
Chemical Synthesis
Summary of the Application
This compound is used in chemical synthesis. Its properties and specifications are provided by chemical suppliers .
Methods of Application
The compound is typically used as a reagent in various chemical reactions .
Results or Outcomes
The outcomes of these reactions depend on the specific conditions and reactants used .
tert-Butyl 4-fluoro-2-formylphenylcarbamate
Summary of the Application
This compound is similar to “Tert-butyl 2-fluoro-6-formylphenylcarbamate” and is used in material science research .
Methods of Application
The compound is used in various experiments to study its properties and potential applications .
Results or Outcomes
The results of these experiments can vary widely depending on the specific research goals .
Safety And Hazards
The safety information available indicates that Tert-butyl 2-fluoro-6-formylphenylcarbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl N-(2-fluoro-6-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSMYJQTZJPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467740 | |
| Record name | TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-fluoro-6-formylphenylcarbamate | |
CAS RN |
844891-30-1 | |
| Record name | 1,1-Dimethylethyl N-(2-fluoro-6-formylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-fluoro-6-formylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

